2-(Benzyloxy)-3-(chloromethyl)-4-methoxy-6-methylpyridine
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Overview
Description
2-(Benzyloxy)-3-(chloromethyl)-4-methoxy-6-methylpyridine is an organic compound with a complex structure that includes a pyridine ring substituted with benzyloxy, chloromethyl, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-(chloromethyl)-4-methoxy-6-methylpyridine typically involves multiple steps. One common method starts with the chloromethylation of 2-(benzyloxy)-4-methoxy-6-methylpyridine using formaldehyde and hydrochloric acid. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3-(chloromethyl)-4-methoxy-6-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted pyridines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
2-(Benzyloxy)-3-(chloromethyl)-4-methoxy-6-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-(chloromethyl)-4-methoxy-6-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene: Similar structure but with a benzene ring instead of a pyridine ring.
2-Benzyloxy-1-methylpyridinium triflate: Similar structure but with a different functional group arrangement.
Uniqueness
2-(Benzyloxy)-3-(chloromethyl)-4-methoxy-6-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which can confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C15H16ClNO2 |
---|---|
Molecular Weight |
277.74 g/mol |
IUPAC Name |
3-(chloromethyl)-4-methoxy-6-methyl-2-phenylmethoxypyridine |
InChI |
InChI=1S/C15H16ClNO2/c1-11-8-14(18-2)13(9-16)15(17-11)19-10-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3 |
InChI Key |
VTLCTOJLDMFEHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)CCl)OC |
Origin of Product |
United States |
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